molecular formula C12H19N5O B12110890 1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- CAS No. 1152533-86-2

1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)-

Cat. No.: B12110890
CAS No.: 1152533-86-2
M. Wt: 249.31 g/mol
InChI Key: ONENYIDTXQLADW-UHFFFAOYSA-N
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Description

1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- is a piperazine derivative featuring a 4,6-dimethylpyrimidinyl substituent attached to the acetamide nitrogen. This heterocyclic structure distinguishes it from phenyl-substituted analogs like Ranolazine.

Properties

CAS No.

1152533-86-2

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C12H19N5O/c1-9-7-10(2)15-12(14-9)16-11(18)8-17-5-3-13-4-6-17/h7,13H,3-6,8H2,1-2H3,(H,14,15,16,18)

InChI Key

ONENYIDTXQLADW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CN2CCNCC2)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with piperazine derivatives. One common method includes the use of N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine, which is prepared by reacting N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol at temperatures ranging from 25 to 30°C . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights structural and functional distinctions between the target compound and key analogs:

Compound Name Core Structure Key Substituent Functional Group Reported Activity
1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- Piperazine-acetamide 4,6-Dimethyl-2-pyrimidinyl Acetamide Not explicitly stated
Ranolazine (N-(2,6-dimethylphenyl)- derivative) Piperazine-acetamide 2,6-Dimethylphenyl Acetamide Anti-anginal (cardiac ion modulation)
N4-Acetylsulfamethazine Sulfonamide-pyrimidine 4,6-Dimethyl-2-pyrimidinyl Sulfonamide Antitubercular
2-(4,6-Dimethylpyrimidin-2-yl)-hydrazine derivative Hydrazine-pyrimidine 4,6-Dimethyl-2-pyrimidinyl Hydrazine Intermediate for pyrazole synthesis

Key Observations :

  • Substituent Impact: The 4,6-dimethylpyrimidinyl group (target compound) vs. 2,6-dimethylphenyl (Ranolazine) alters electronic and steric properties. Pyrimidine’s nitrogen atoms may enhance binding to enzymes or receptors requiring polar interactions.
  • Functional Group Role : Acetamide in the target compound vs. sulfonamide in N4-Acetylsulfamethazine affects solubility and metabolic stability. Sulfonamides are more acidic, influencing ionization and membrane permeability.

Pharmacological and Metabolic Considerations

  • Sulfonamide Analogs : Exhibit antitubercular activity via sulfonamide’s inhibition of dihydropteroate synthase . The acetamide version might lack this mechanism but could target other enzymes.
  • Hydrazine Derivatives : Serve as intermediates for bioactive pyrazoles, highlighting the pyrimidinyl group’s versatility in heterocyclic synthesis .

Molecular Interactions

  • Hydrogen Bonding: Pyrimidine’s N-atoms in the target compound may form stronger hydrogen bonds than Ranolazine’s phenyl group, improving target affinity.
  • Lipophilicity: The dimethylphenyl group in Ranolazine increases lipophilicity, enhancing membrane penetration, while the pyrimidinyl group balances polarity and hydrophobicity.

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